molecular formula C19H17N3O4 B13366676 5-(benzyloxy)-4-hydroxy-N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide

5-(benzyloxy)-4-hydroxy-N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide

Cat. No.: B13366676
M. Wt: 351.4 g/mol
InChI Key: JIJRLSSBXMXARA-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridine ring, a benzyloxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyridine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and pyridine groups can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-pyridineboronic acid: Shares the pyridine ring and methoxy group but lacks the benzyloxy and carboxamide groups.

    Benzothiazole derivatives: Contain similar aromatic structures but differ in the heterocyclic components.

Uniqueness

5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-25-19-14(8-5-9-20-19)22-18(24)15-10-16(23)17(11-21-15)26-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,23)(H,22,24)

InChI Key

JIJRLSSBXMXARA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3

Origin of Product

United States

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